molecular formula C5H5N3O B1289416 Pyrimidine-4-carboxamide CAS No. 28648-86-4

Pyrimidine-4-carboxamide

Cat. No.: B1289416
CAS No.: 28648-86-4
M. Wt: 123.11 g/mol
InChI Key: HKSQZEGSMBFHGC-UHFFFAOYSA-N
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Description

Pyrimidine-4-carboxamide is an aromatic heterocyclic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids

Mechanism of Action

Target of Action

Pyrimidine-4-carboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives have been found to exhibit anticancer activity and anti-inflammatory effects . They are known to inhibit N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators .

Mode of Action

It is known that pyrimidine derivatives can act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ros, and induction of apoptosis .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, is likely to interact with these pathways.

Pharmacokinetics

A study on a similar compound, n-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, showed that it was highly bound to plasma proteins in rats, dogs, and humans . The clearance for this compound was 1.19 and 1.46 L/h/kg in rats and dogs, respectively .

Result of Action

Pyrimidine derivatives have been found to exhibit potential fungicidal activities against certain fungi . They have also been found to decrease NAEs in the brains of freely moving mice and modulate emotional behavior .

Action Environment

It is known that the activity of enzymes involved in pyrimidine ribonucleotide synthesis is required for cellular proliferation . Therefore, the cellular environment and the state of the cell likely play a role in the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of amidines with carbonyl compounds (such as esters, aldehydes, and ketones) in the presence of catalysts like copper or iron complexes. For instance, a four-component reaction strategy using amidines, styrene, and N,N-dimethylformamide under palladium-catalyzed oxidative conditions has been demonstrated to be effective .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Pyrimidine-4-carboxylic acid.

    Reduction: Pyrimidine-4-amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pyrimidine-2-carboxamide
  • Pyrimidine-5-carboxamide
  • Thieno[2,3-d]pyrimidine-4-carboxamide

Properties

IUPAC Name

pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSQZEGSMBFHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591356
Record name Pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28648-86-4
Record name Pyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A sealed glass vial containing a mixture of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-(trifluoromethyl)pyridine (182 mg, 0.5 mmol), 6-(1-carbamoyl-ethylamino)-2-chloro-pyrimidine-4-carboxylic acid amide (122 mg, 0.5 mmol), PdCl2(PPh3)2 (28 mg, 0.04 mmol, Aldrich), Cs2CO3 (325 mg, 1 mmol, Aldrich) in a mixed solvent of ethylene glycol dimethyl ether (1 mL), water (1 mL) and ethanol (0.5 mL) was heated at 100° C. for 2 h. After cooling to room temperature, the mixture was diluted with brine (2 mL) and extracted with EtOAc (2×25 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated on a rotary evaporator. The residue was purified via silica chromatography (0-10% MeOH/CH2Cl2) to give (S)-6-((1-amino-1-oxopropan-2-yl)amino)-2-(4-(4-trifluoromethyl)pyridine-2-yl)oxy)phenyl)pyrimidine-4-carboxamide as white solid, which was further triturated with methanol and dried under vacuum (59 mg, 26%). 1H NMR (400 MHz, DMSO-d6): 8.60 (2H, d, J=8.8 Hz), 8.44 (1H, d, J=5.2 Hz), 8.32 (1H, br), 7.98 (1H, d, J=6.8 Hz), 7.74 (1H, bs), 7.57-7.52 (3H, m), 7.27 (2H, d, J=6.4 Hz), 7.13 (1H, s), 7.02 (1H, bs), 4.59 (1H, m), 1.38 (3H, d, J=7.2 Hz). LC/MS: m/z=447 [M+H]+.
Name
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-4-(trifluoromethyl)pyridine
Quantity
182 mg
Type
reactant
Reaction Step One
Name
6-(1-carbamoyl-ethylamino)-2-chloro-pyrimidine-4-carboxylic acid amide
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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